N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-13-18(14)19-11-9-17(28-19)10-12-20(26)23-21-15(2)24(3)25(22(21)27)16-7-5-4-6-8-16/h4-9,11,14,18H,10,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLVPCSUPPMINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be described as follows:
- Molecular Formula : C21H24N4O3
- Molecular Weight : 392.44 g/mol
- CAS Number : Not specified in the literature but is associated with similar pyrazole derivatives.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 0.12 - 2.78 | |
| U937 (Leukemia) | 0.65 |
In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage, suggesting a pathway for therapeutic intervention in cancer treatment .
2. Anti-inflammatory Properties
The pyrazole core is known for its anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit inflammatory cytokines and pathways, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
3. Antimicrobial Activity
Some derivatives of pyrazoles have shown promising antimicrobial activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, related structures have been reported to exhibit significant antibacterial and antifungal properties .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Receptor Interaction : It might interact with cellular receptors that regulate apoptosis and cell proliferation.
- Modulation of Signaling Pathways : The compound could affect signaling pathways like MAPK or PI3K/Akt, which are crucial in cancer progression and inflammation .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that a related pyrazole derivative had an IC50 value comparable to Tamoxifen, indicating its potential as an anticancer agent .
- Screening for Anticancer Compounds : A comprehensive screening of drug libraries identified this class of compounds as promising candidates for further development against multicellular spheroids, which mimic tumor microenvironments .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a pyrazole ring and furan moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 393.46 g/mol. The specific arrangement of functional groups in the compound is crucial for its interaction with biological targets.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study demonstrated that derivatives of pyrazole effectively inhibited the growth of breast cancer cells, suggesting potential applications in oncology treatments .
-
Anti-inflammatory Effects
- Compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis .
- Analgesic Properties
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. For example:
- Cyclooxygenase Inhibition : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
- Cell Cycle Modulation : Some studies suggest that pyrazole derivatives can modulate cell cycle progression, leading to reduced tumor growth rates.
Case Studies
-
Study on Anticancer Activity
- A research team synthesized several pyrazole derivatives and tested their efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with some derivatives exhibiting over 80% inhibition of cell viability after 48 hours of treatment .
- Anti-inflammatory Research
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives with modifications at the 4-position (amide substituent) have been extensively studied. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-Based Amides
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in ) improve binding to enzymatic targets by modulating electron density.
- Halogenated groups (e.g., dichlorophenyl in ) enhance cytotoxicity, likely through reactive oxygen species (ROS) pathways.
- Heterocyclic substituents (e.g., furan in the target compound) may improve pharmacokinetics by balancing solubility and membrane permeability.
Crystallographic and Hydrogen-Bonding Patterns: Analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide crystallize in monoclinic systems (space group P21/c) with intermolecular N—H⋯O hydrogen bonds stabilizing the lattice . Similar packing motifs are observed in nitro-substituted derivatives, where R₂²(10) graph-set interactions contribute to thermal stability .
Synthetic Accessibility :
- Most analogs are synthesized via carbodiimide-mediated coupling of pyrazole amines with carboxylic acids . The target compound’s furan-cyclopropane substituent may require specialized cyclopropanation steps, increasing synthetic complexity.
Structural and Functional Implications of the 5-(2-Methylcyclopropyl)Furan-2-yl Group
The 5-(2-methylcyclopropyl)furan-2-yl substituent in the target compound introduces two critical features:
Cyclopropane Ring: The strained cyclopropane moiety may enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for alkyl chains .
Furan Heterocycle :
Q & A
Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a substituted furan-propanamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents to link the pyrazole and propanamide groups .
- Solvent selection : Dichloromethane (DCM) or methanol under inert atmospheres minimizes side reactions .
- Purification : Column chromatography or recrystallization (e.g., slow evaporation from DCM) ensures high purity .
Q. Optimization Tips :
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
Methodological Answer: A multi-technique approach is critical:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles and hydrogen-bonding networks (e.g., R22(10) dimer motifs) .
- NMR spectroscopy : Confirms substituent positions (e.g., pyrazole C–H at δ 6.5–7.5 ppm) and detects impurities .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Table 1 : Key Characterization Data
| Technique | Purpose | Example Findings | Reference |
|---|---|---|---|
| X-ray | Confirm stereochemistry | Dihedral angle: 64.82° between rings | |
| ¹H NMR | Assign proton environments | Phenyl protons at δ 7.2–7.8 ppm | |
| IR | Detect amide bonds | C=O stretch at 1665 cm⁻¹ |
Q. What solvents and conditions are optimal for recrystallizing the compound for structural analysis?
Methodological Answer:
- Solvent choice : Dichloromethane (DCM) or chloroform, due to moderate solubility, enables slow evaporation for high-quality single crystals .
- Temperature control : Crystallization at 273 K reduces thermal motion, improving diffraction quality .
- Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent ice formation during X-ray analysis .
Advanced Research Questions
Q. How do structural features like hydrogen bonding or steric effects influence the compound’s stability and reactivity?
Methodological Answer:
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize the pyrazole ring, reducing conformational flexibility .
- Steric effects : Bulky substituents (e.g., 2-methylcyclopropyl on furan) rotate the amide group (e.g., 80.7° dihedral angle), hindering enzymatic degradation .
- Crystal packing : R22(10) motifs via intermolecular H-bonding enhance thermal stability .
Q. Implications :
- Modify substituents to tune solubility (e.g., polar groups disrupt crystal packing) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Control variables like pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing 2-methylcyclopropyl with chloro groups) to identify critical moieties .
- Dose-response curves : Quantify IC50 variability using nonlinear regression models .
Table 2 : Bioactivity Comparison of Analogs
| Substituent | Target Activity (IC50, μM) | Reference |
|---|---|---|
| 2-Methylcyclopropyl | 12.3 ± 1.2 | |
| 4-Chlorophenyl | 8.7 ± 0.9 |
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Q. Key Insight :
- Nitrophenyl derivatives show enhanced binding due to π-π stacking with hydrophobic pockets .
Q. How does modifying substituents on the pyrazole or furan rings affect bioactivity?
Methodological Answer:
- Pyrazole modifications :
- Methyl groups at C1/C5 enhance metabolic stability .
- Phenyl at C2 increases lipophilicity, improving membrane permeability .
- Furan modifications :
Table 3 : Substituent-Activity Relationships (SAR)
| Position | Substituent | Effect on Bioactivity |
|---|---|---|
| Pyrazole C2 | Phenyl | ↑ Binding affinity to COX-2 |
| Furan C5 | 2-Methylcyclopropyl | ↓ Cytotoxicity in normal cells |
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Batch vs. flow chemistry : Continuous flow systems improve heat dissipation and reduce side reactions .
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability and reduce metal contamination .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™ AP) during workup .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
